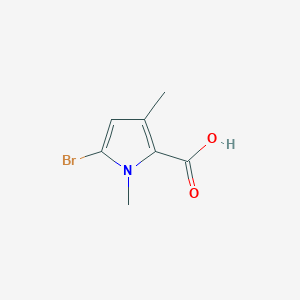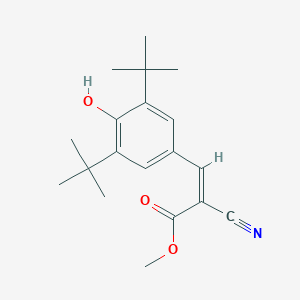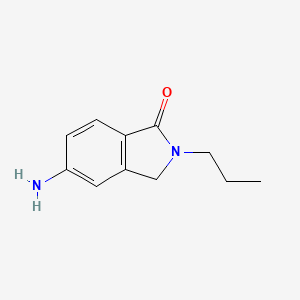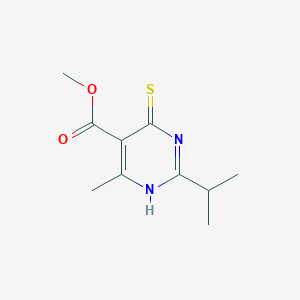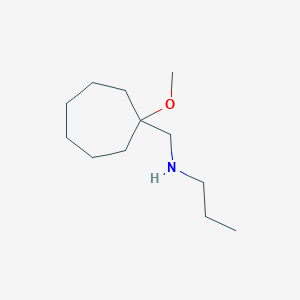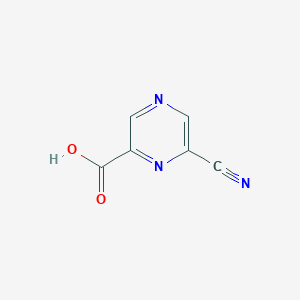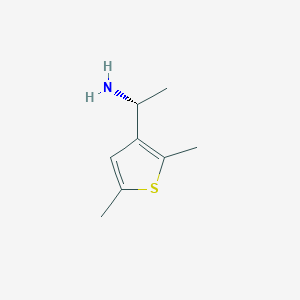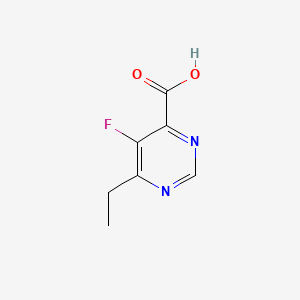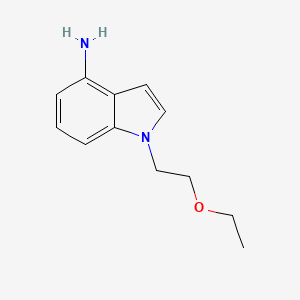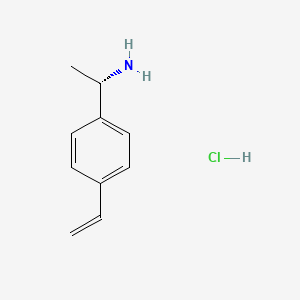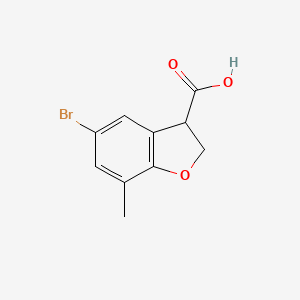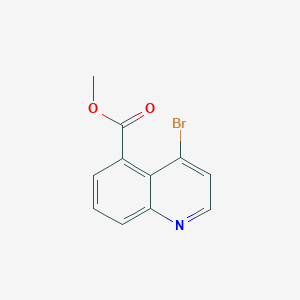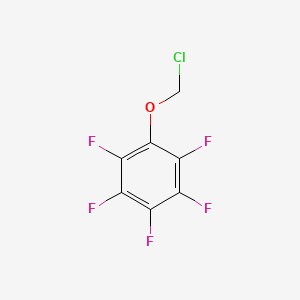
1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene is an organic compound characterized by a benzene ring substituted with five fluorine atoms and a chloromethoxy group
Preparation Methods
The synthesis of 1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene typically involves the chloromethylation of pentafluorobenzene. One common method includes the reaction of pentafluorobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents and conditions for these reactions vary, but they typically involve standard organic solvents and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties imparted by the fluorine atoms.
Biological Studies: Researchers explore its potential as a precursor for bioactive molecules, investigating its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene in various applications depends on its chemical reactivity. In organic synthesis, its reactivity is primarily driven by the electron-withdrawing effects of the fluorine atoms, which enhance the electrophilicity of the benzene ring and the chloromethoxy group. This makes it a versatile intermediate for nucleophilic substitution and other reactions .
Comparison with Similar Compounds
1-(Chloromethoxy)-2,3,4,5,6-pentafluorobenzene can be compared with other fluorinated benzene derivatives, such as:
Pentafluorobenzene: Lacks the chloromethoxy group, making it less reactive in nucleophilic substitution reactions.
1-(Methoxymethoxy)-2,3,4,5,6-pentafluorobenzene: Similar structure but with a methoxymethoxy group instead of chloromethoxy, affecting its reactivity and applications.
1-(Chloromethoxy)-benzene: Contains fewer fluorine atoms, resulting in different electronic properties and reactivity profiles.
The uniqueness of this compound lies in the combination of the electron-withdrawing fluorine atoms and the reactive chloromethoxy group, which together enhance its utility in various chemical transformations and applications.
Properties
Molecular Formula |
C7H2ClF5O |
|---|---|
Molecular Weight |
232.53 g/mol |
IUPAC Name |
1-(chloromethoxy)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C7H2ClF5O/c8-1-14-7-5(12)3(10)2(9)4(11)6(7)13/h1H2 |
InChI Key |
VULSKFUWSJBFTN-UHFFFAOYSA-N |
Canonical SMILES |
C(OC1=C(C(=C(C(=C1F)F)F)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


